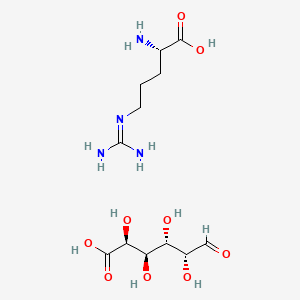

L-Arginine mono-D-galacturonate

Description

Theoretical Frameworks of Amino Acid and Uronic Acid Bioconjugation

The bioconjugation of amino acids and uronic acids can occur through various chemical interactions, primarily forming either covalent bonds or ionic bonds (salts). In the case of L-Arginine mono-D-galacturonate, the interaction is an acid-base reaction leading to salt formation. rsc.org Uronic acids, such as D-galacturonic acid, possess a carboxylic acid group which can donate a proton, while the guanidinium (B1211019) group of L-arginine is a strong proton acceptor. wikipedia.org This type of salt formation is a fundamental concept in acid-base chemistry.

Beyond simple salt formation, the covalent conjugation of amino acids to sugar derivatives is also a significant area of research. These reactions often involve creating ester or amide linkages, which can produce prodrugs designed to enhance properties like cell permeability or targeted delivery. wikipedia.orgbritannica.com

Fundamental Biochemical Roles of L-Arginine

L-arginine is a semi-essential amino acid with a multitude of critical functions in the human body. wikipedia.org It is a fundamental component of proteins and plays a central role in several metabolic pathways. One of its most well-known roles is as a precursor for the synthesis of nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses. wikipedia.org L-arginine is also a key intermediate in the urea (B33335) cycle, the process by which the body disposes of nitrogenous waste. wikipedia.org Furthermore, it is involved in the synthesis of other important molecules like creatine, which is crucial for energy metabolism in muscle and nerve cells. researchgate.net

Structural and Metabolic Significance of D-Galacturonic Acid

D-galacturonic acid is a sugar acid derived from the oxidation of D-galactose. wikipedia.org It is the primary structural component of pectin (B1162225), a complex polysaccharide found in the cell walls of plants, particularly in fruits. britannica.com In its polymeric form as polygalacturonic acid, it contributes to the structural integrity of plant tissues. Metabolically, while not a primary energy source for humans in its monomeric form, the polymeric pectin acts as a dietary fiber with various health implications. The carboxylic acid group of D-galacturonic acid is a key feature, allowing it to form salts and esters. wikipedia.org

Rationale for Investigating this compound in Academic Research

The academic interest in this compound stems from the potential synergistic or enhanced effects of its two components. Research into similar compounds, such as L-arginine conjugated to galactose derivatives, suggests a primary motivation is to improve the cellular uptake and bioavailability of L-arginine. wikipedia.org By pairing L-arginine with a sugar molecule, researchers aim to leverage cellular glucose transport mechanisms to increase the intracellular concentration of L-arginine. This, in turn, could lead to enhanced nitric oxide production, which is beneficial in various physiological and pathological conditions. wikipedia.orgnih.gov The investigation of such bioconjugates is driven by the desire to create more effective delivery systems for L-arginine to target tissues. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds discussed in this article.

| Property | L-Arginine | D-Galacturonic Acid |

|---|---|---|

| Molecular Formula | C6H14N4O2 | C6H10O7 |

| Molar Mass | 174.20 g/mol | 194.14 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Key Functional Groups | α-amino group, α-carboxylic acid group, Guanidinium group | Carboxylic acid group, Aldehyde/Hemiacetal group, Hydroxyl groups |

| Compound | Primary Biochemical Roles | Significance |

|---|---|---|

| L-Arginine | Protein synthesis, Nitric oxide precursor, Urea cycle intermediate, Creatine synthesis | Essential for growth, vasodilation, immune function, and nitrogen metabolism |

| D-Galacturonic Acid | Monomeric unit of pectin | Structural component of plant cell walls, contributes to dietary fiber |

Structure

2D Structure

Properties

CAS No. |

94087-90-8 |

|---|---|

Molecular Formula |

C12H24N4O9 |

Molecular Weight |

368.34 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C6H14N4O2.C6H10O7/c7-4(5(11)12)2-1-3-10-6(8)9;7-1-2(8)3(9)4(10)5(11)6(12)13/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-5,8-11H,(H,12,13)/t4-;2-,3+,4+,5-/m00/s1 |

InChI Key |

UKDDJHWIVHJRLI-WSDSKSSESA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(=O)C(C(C(C(C(=O)O)O)O)O)O |

Origin of Product |

United States |

Computational and Theoretical Modeling of L Arginine Mono D Galacturonate

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental in determining the electronic properties and predicting the reactivity of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) for a given molecular structure, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecular systems due to its balance of accuracy and computational cost. ajsat.org DFT calculations can predict optimized geometries, vibrational frequencies, and electronic properties of L-Arginine mono-D-galacturonate.

For instance, DFT studies on similar L-Arginine salts, such as L-Arginine maleate (B1232345) (LArM) and L-Arginine semimalonate, have been successfully performed to understand their molecular structure and nonlinear optical (NLO) properties. ajsat.orgscholarsresearchlibrary.com In a study on LArM, DFT calculations were used to analyze the molecular structure, with the results showing good agreement with experimental single-crystal X-ray diffraction (XRD) data. scholarsresearchlibrary.com The study highlighted the role of hydrogen bonds between the L-arginine cation and the maleate anion in the crystal structure. scholarsresearchlibrary.com Similarly, first-principles calculations based on DFT were conducted on L-arginine semimalonate to determine its structural parameters and electronic properties, revealing a bandgap of 2.35 eV. ajsat.org

For this compound, DFT could be employed to:

Determine the most stable conformation of the ion pair in the gas phase and in a crystalline environment.

Analyze the hydrogen bonding network between the L-arginine cation and the D-galacturonate anion.

Calculate key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability. researchgate.netresearchgate.net

Predict infrared and Raman spectra, which can aid in the experimental characterization of the compound.

A hypothetical DFT study on this compound would likely involve geometry optimization starting from a plausible initial structure, followed by frequency calculations to confirm a true energy minimum. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) would be critical for obtaining accurate results. researchgate.net

Table 1: Representative Theoretical Data from DFT Studies on Related L-Arginine Salts

| Compound | Computational Method | Predicted Property | Value |

| L-Arginine Maleate | DFT/Gaussian 03W | First Order Hyperpolarizability | 6.306 x 10⁻³⁰ esu scholarsresearchlibrary.com |

| L-Arginine Semimalonate | DFT/Quantum-Espresso | Electronic Band Gap | 2.35 eV ajsat.org |

| L-Arginine Semimalonate | DFT/Quantum-Espresso | Average Polarizability | 77.01 ų ajsat.org |

This table presents data from studies on related compounds to illustrate the types of information that can be obtained through DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net Red-colored areas typically represent regions of negative potential, attractive to electrophiles, while blue areas indicate positive potential, attractive to nucleophiles.

MEP analysis of L-Arginine analogs has been performed to understand their binding with biological targets. researchgate.net For this compound, an MEP analysis would be instrumental in:

Identifying the sites most likely to engage in electrostatic interactions, particularly hydrogen bonding.

Visualizing the charge complementarity between the positively charged guanidinium (B1211019) group of L-Arginine and the negatively charged carboxylate group of D-galacturonate.

Predicting how the compound will interact with solvent molecules or other biological macromolecules.

The MEP would clearly show a region of strong positive potential around the guanidinium and α-amino groups of L-arginine and a region of strong negative potential around the carboxylate and hydroxyl groups of D-galacturonate, visually confirming the ionic nature of the interaction.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions in different environments, such as in solution. nih.gov

A critical component for accurate MD simulations is the force field, a set of parameters that defines the potential energy of the system. nih.govnih.gov A force field includes terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). While general-purpose force fields like CHARMM, AMBER, and OPLS exist, their parameters may not be specifically optimized for a novel compound like this compound. nih.govnih.gov

Developing a specific force field for this compound would involve:

Parameterization: Deriving parameters for bonded terms (bond lengths, angles, dihedrals) and non-bonded terms (partial atomic charges). Partial charges are often derived from quantum chemical calculations (e.g., using the RESP or Merz-Kollman schemes) to accurately represent the MEP. Dihedral parameters can be fitted to match the rotational energy profiles calculated by DFT. nih.gov

Validation: Testing the developed force field against experimental data or high-level quantum calculations. For this compound, this could involve comparing simulated properties like density in the amorphous state or reproducing crystal lattice parameters with experimental data.

Given the components, parameters from existing force fields for amino acids and carbohydrates could serve as a starting point, with refinement needed for the specific interactions within the salt.

MD simulations are particularly powerful for studying how a solute interacts with its solvent, a process crucial for its biological and chemical behavior. For this compound, which is soluble in water, understanding its hydration is key.

MD simulations in a box of explicit water molecules can reveal:

Hydration Shell Structure: The arrangement and orientation of water molecules around the different functional groups of the L-arginine and D-galacturonate ions. Radial distribution functions (RDFs) can be calculated to quantify the probability of finding a water oxygen atom at a certain distance from a solute atom.

Hydrogen Bond Dynamics: The formation, lifetime, and exchange of hydrogen bonds between the solute and water, and between the ions themselves. Studies on aqueous arginine solutions have shown that arginine can alter the structure and dynamics of surrounding water. nih.govnih.gov

Conformational Flexibility: How the presence of water influences the conformational freedom of the L-arginine side chain and the D-galacturonate ring.

Simulations have demonstrated that arginine can stabilize protein structures by influencing their hydration properties. nih.gov An MD study of this compound in water would elucidate how the individual ions are solvated and whether they exist as a solvent-separated ion pair or a contact ion pair, and the dynamics of this equilibrium.

Table 2: Potential Observables from an MD Simulation of this compound in Water

| Observable | Description | Insights Gained |

| Radial Distribution Function (g(r)) | Probability of finding a particle at a distance r from a reference particle. | Structure of hydration shells around specific atoms (e.g., guanidinium N, carboxylate O). |

| Hydrogen Bond Autocorrelation Function | Measures the persistence time of hydrogen bonds. | Stability and lifetime of solute-water and solute-solute hydrogen bonds. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | Conformational stability of the compound over the simulation time. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule. | Changes in the overall shape and size of the compound. |

Predictive Docking and Binding Affinity Studies with Biological Macromolecules (Non-human focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). unimi.it This is followed by scoring functions that estimate the binding affinity.

Given the nature of its components, this compound could be investigated for its interaction with various non-human biological macromolecules. For example:

Plant-based proteins: Galacturonic acid is a major component of pectin (B1162225), a structural polysaccharide in plant cell walls. Docking studies could explore the interaction of this compound with pectin-modifying enzymes from phytopathogenic fungi or bacteria. The arginine component could introduce novel interactions not present with galacturonic acid alone.

Bacterial enzymes: Arginine is a key metabolite in many bacteria. Docking could probe the binding of the compound to bacterial enzymes involved in arginine metabolism or to bacterial periplasmic binding proteins, which are known to be related to ligand-binding domains of some receptors. unimi.it

A typical docking workflow would involve:

Preparation of the receptor structure (e.g., an enzyme from a plant pathogen).

Generation of multiple conformations of the this compound ligand.

Docking the ligand conformations into the active or allosteric site of the receptor using software like AutoDock or Glide.

Scoring and ranking the resulting poses based on predicted binding affinity. The top-ranked poses would then be analyzed to understand the key interactions (hydrogen bonds, electrostatic interactions, van der Waals contacts) stabilizing the complex.

These predictive studies can generate hypotheses for subsequent experimental validation and guide the exploration of the compound's potential biological activities in non-human systems.

Structure-Activity Relationship (SAR) Prediction using In Silico Approaches

The prediction of the biological activity of this compound through computational, or in silico, methods is a nuanced field that currently lacks extensive, direct research on this specific salt. However, by examining the structure-activity relationships (SAR) of its constituent components—L-arginine and D-galacturonic acid—and related derivatives, a theoretical framework for its potential biological interactions can be constructed. In silico studies are instrumental in predicting how a molecule's structure influences its biological effects, thereby guiding further experimental research.

The primary approach to SAR prediction for this compound involves analyzing the molecule's interaction with known biological targets. For L-arginine, a key substrate for nitric oxide synthase (NOS), a significant body of research exists on the structural requirements for NOS inhibition and binding. nih.gov The inhibitory effect of L-arginine analogs is often determined by their ability to compete with L-arginine at the enzyme's binding site. nih.gov This interaction is heavily influenced by the guanidine (B92328) group of L-arginine, which is a critical feature for binding. nih.gov

Computational models of L-arginine and its derivatives have been developed to understand their structural properties. For instance, the single-crystal structure of L-arginine has been determined using 3D electron diffraction (3D ED), providing precise atomic coordinates that can be used in molecular docking simulations. researchgate.netnih.gov These simulations can predict the binding affinity of L-arginine derivatives to target proteins.

In the case of this compound, the D-galacturonic acid moiety introduces a significant structural and chemical modification. The galacturonic acid component, a sugar acid derived from galactose, could influence the compound's solubility, stability, and ability to permeate cell membranes. A study on galactosyl derivatives of L-arginine and D-arginine demonstrated that such modifications can indeed enhance cell permeation and lead to increased intracellular levels of the amino acid and its derivatives. nih.gov This suggests that the D-galacturonate portion of this compound could act as a carrier, potentially modulating the bioavailability and, consequently, the activity of L-arginine.

Furthermore, in silico approaches have been used to investigate the role of L-arginine in other biological contexts, such as its function as a cross-linker in biomaterials. rsc.org These studies, while not directly related to a specific pharmacological activity, provide valuable data on the conformational flexibility and interaction potential of the L-arginine molecule, which are crucial parameters for any SAR study. The development of new arginine-rich cell-penetrating peptides, guided by bioinformatic tools, further underscores the importance of the arginine structure in mediating biological transport and interaction. nih.gov

While direct SAR predictions for this compound are not yet available, the existing data on L-arginine and its derivatives provide a solid foundation for future in silico research. Such studies would likely involve molecular docking simulations with relevant biological targets, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations to understand the compound's behavior in a biological environment.

Table of Predicted SAR Determinants for this compound:

| Molecular Feature | Predicted Influence on Activity | Rationale based on Related Compounds |

| L-Arginine Moiety | ||

| Guanidine Group | Essential for binding to targets like Nitric Oxide Synthase (NOS). nih.gov | The guanidine group is a key pharmacophore in many L-arginine derivatives that act as NOS inhibitors. nih.gov |

| α-Amino Acid Structure | Provides the basic scaffold for recognition by amino acid transporters and enzymes. | The core L-arginine structure is recognized by various biological systems. |

| D-Galacturonic Acid Moiety | ||

| Carboxyl and Hydroxyl Groups | May enhance solubility and allow for hydrogen bonding with biological targets. | Sugar moieties are known to improve the pharmacokinetic properties of drugs. |

| Ring Structure | Influences the overall size, shape, and conformational flexibility of the compound. | The stereochemistry and conformation of the sugar can affect binding affinity. |

| Overall Compound | ||

| Salt Formation | Likely influences physicochemical properties such as solubility, stability, and dissolution rate. | Salt forms of drugs are commonly used to improve their pharmaceutical properties. |

| Cell Permeation | The galacturonate moiety may enhance cellular uptake. nih.gov | Studies on galactosyl derivatives of arginine show increased cell permeation. nih.gov |

Biochemical Interaction Mechanisms of L Arginine Mono D Galacturonate

Enzymatic Modulations and Substrate Specificity

The two components of L-arginine mono-D-galacturonate, L-arginine and D-galacturonic acid, can independently influence various enzymatic processes.

Influence on Enzymes Involved in Polygalacturonic Acid Metabolism

D-galacturonic acid is the monomeric unit of polygalacturonic acid, a major component of pectin (B1162225). nih.gov Enzymes that metabolize polygalacturonic acid, such as polygalacturonase, are crucial in various biological processes, including plant cell wall degradation by pathogens.

Polygalacturonase enzymes hydrolyze the α-1,4-glycosidic bonds within the polygalacturonic acid chain. nih.govmegazyme.com The activity of these enzymes is often measured by quantifying the release of reducing sugar end-groups. megazyme.com While direct studies on the effect of this compound on polygalacturonase are limited, the presence of D-galacturonic acid as a product of enzymatic action suggests a potential for product inhibition, a common regulatory mechanism for enzymes.

In fungi, the catabolism of D-galacturonic acid proceeds through a reductive pathway, initiated by D-galacturonate reductase. nih.gov Deletion of the gene for this enzyme in fungi like Aspergillus niger and Hypocrea jecorina prevents their growth on D-galacturonate, highlighting the enzyme's critical role. nih.gov Interestingly, in A. niger, D-galacturonic acid itself acts as an inducer for its catabolic pathway, even when the initial enzyme is absent. nih.gov

Potential Participation in Non-Human Biosynthetic or Catabolic Pathways

L-arginine and D-galacturonic acid are involved in various metabolic pathways in non-human organisms, particularly microbes.

L-Arginine Metabolism in Microbes: L-arginine is a vital metabolite for microbes, serving as a precursor for protein and polyamine synthesis, and as a source of carbon, nitrogen, and energy. nih.gov Bacteria and other microbes possess multiple anabolic and catabolic pathways for L-arginine. nih.gov Key catabolic routes include the arginine deiminase (ADI) pathway, the arginase pathway, the arginine succinyltransferase (AST) pathway, and the arginine oxidase pathway. nih.govnih.gov For instance, some pathogenic bacteria utilize the arginase pathway to evade the host's immune response. nih.gov The ADI pathway is particularly important for energy production and acid tolerance in various bacteria and parasites. nih.gov

D-Galacturonic Acid Metabolism in Microbes: Many microorganisms that decompose plant matter can catabolize D-galacturonic acid. nih.gov Fungi typically employ a reductive pathway for D-galacturonate catabolism. nih.govresearchgate.net For example, Aspergillus niger and Trichoderma reesei possess genes for enzymes in this pathway. researchgate.net The introduction of this fungal pathway into Saccharomyces cerevisiae has enabled this yeast to metabolize D-galacturonic acid. researchgate.net

The table below summarizes some of the key enzymes and pathways involved in the metabolism of the components of this compound in non-human organisms.

| Component | Organism Type | Pathway/Enzyme | Function |

| L-Arginine | Bacteria, Fungi, Parasites | Arginine Deiminase (ADI) Pathway | Energy production, acid tolerance, pathogenesis. nih.gov |

| L-Arginine | Bacteria | Arginase Pathway | Nitrogen metabolism, stress resistance, pathogenesis. nih.gov |

| L-Arginine | Bacteria | Arginine Succinyltransferase (AST) Pathway | Catabolism of L-arginine. nih.gov |

| L-Arginine | Cyanobacteria | L-arginine oxidase/dehydrogenase pathway | Major catabolic pathway. nih.gov |

| D-Galacturonic Acid | Fungi (Aspergillus niger, Hypocrea jecorina) | D-galacturonate reductase | First step in the reductive catabolic pathway. nih.gov |

Non-Covalent Interactions with Macromolecules in Experimental Systems

The L-arginine component of the compound is particularly known for its ability to engage in non-covalent interactions that can influence the behavior of macromolecules like proteins and nucleic acids.

Protein Solubilization and Aggregation Prevention Mechanisms

L-arginine is widely recognized for its ability to suppress protein aggregation and enhance the solubility of proteins, including membrane proteins. researchgate.netnih.govnih.govresearchgate.net The addition of L-arginine to solutions can increase the recovery of membrane proteins during purification processes like anion-exchange chromatography and ultrafiltration. nih.gov

The proposed mechanism for this effect involves the formation of molecular clusters of arginine in aqueous solutions. plos.org These clusters are thought to present a hydrophobic surface that can interact with the exposed hydrophobic regions of unfolded or aggregation-prone proteins, thereby masking these surfaces and preventing protein-protein aggregation. plos.org This hydrotropic effect of arginine has been observed with various proteins and is believed to be a key reason for its effectiveness as an aggregation suppressor. plos.org

Studies have shown that L-arginine can enhance the solubility and stability of recombinant proteins. For example, adding L-arginine to purification buffers improved the solubility and thermal stability of the SaeR protein, a transcription factor in Staphylococcus aureus. nih.gov An equimolar mixture of L-arginine and L-glutamic acid has also been shown to increase the colloidal and conformational stability of monoclonal antibodies, suppressing aggregation. nih.gov

| Macromolecule | Effect of L-Arginine | Proposed Mechanism |

| Membrane Proteins | Enhanced solubilization and purification recovery. nih.gov | Prevention of aggregation by masking hydrophobic surfaces. nih.govplos.org |

| Recombinant Proteins (e.g., SaeR) | Increased solubility and thermal stability. nih.gov | Suppression of aggregation. nih.gov |

| Monoclonal Antibodies | Increased colloidal and conformational stability, suppressed aggregation. nih.gov | Mitigation of loss of colloidal stability. nih.gov |

Nucleic Acid Binding and Conformational Effects

L-arginine can interact with nucleic acids, particularly RNA. nih.gov The guanidinium (B1211019) group of the arginine side chain is a key feature in these interactions, capable of forming specific contacts with the nucleic acid bases and backbone. nih.gov RNA binding sites for L-arginine have been identified that are specific to the amino acid's side chain. nih.gov

The interaction between arginine and nucleic acids is crucial in many biological regulatory systems, such as the binding of the HIV Tat protein to the TAR RNA hairpin, which involves a single arginine residue. nih.gov Furthermore, limited availability of L-arginine has been shown to increase the DNA-binding activity of the transcription factor NF-kappaB, suggesting a role for L-arginine in modulating gene expression. nih.gov In the context of the SaeR transcription factor, L-arginine was found to be necessary for the protein to bind to its target DNA promoter. nih.gov

Interactions with Polysaccharides and Glycoconjugates

The D-galacturonic acid component of this compound is the building block of pectin, a complex polysaccharide. nih.gov The carboxyl groups of galacturonic acid residues in pectin can interact with other molecules. In acidic conditions, the dissociation of these carboxyl groups is reduced, lessening electrostatic repulsion between pectin chains and allowing for gel formation through hydrogen bonds and hydrophobic forces. nih.gov

The L-arginine component, with its positively charged guanidinium group, can interact with the negatively charged carboxyl groups of polygalacturonic acid (pectin). Studies on the interaction of pectin with amino acids like lysine (B10760008), which also has a positive charge, have shown that various reactions can occur, including amidation and hydrolysis of the pectin's ester groups. researchgate.net The guanidinium group of free arginine can also participate in these reactions. researchgate.net These interactions are influenced by factors such as temperature and pH. researchgate.net

Role in Model Organism Physiology (Excluding Human Clinical Applications)

The physiological impact of this compound in non-human model organisms can be understood by examining the distinct yet potentially synergistic roles of L-arginine and D-galacturonic acid.

This compound can be expected to serve as a dual-purpose nutrient source for a wide range of microorganisms, providing both a readily available carbon and nitrogen source.

L-Arginine Component:

L-arginine is a versatile amino acid crucial for numerous microbial processes. acs.org It acts as a building block for protein synthesis and is a pivotal component in the regulation of cell division and growth. acs.orgbiologynotesonline.com Many bacteria can utilize L-arginine as a sole source of carbon and nitrogen. acs.org Its metabolism is central to microbial growth, differentiation, and energy production. acs.org

Microorganisms employ several catabolic pathways to degrade L-arginine, including:

Arginine Deiminase (ADI) Pathway: This pathway allows bacteria to survive in anaerobic environments by producing ATP. acs.org It also plays a role in acid resistance by consuming intracellular protons. acs.org

Arginase (Arg) Pathway: This pathway hydrolyzes L-arginine to ornithine and urea (B33335), contributing to nitrogen metabolism and stress resistance. acs.orgwikipedia.org Pathogenic bacteria like Helicobacter pylori can induce this pathway to evade the host immune response. acs.org

Arginine Succinyltransferase (AST) Pathway: This is another key route for L-arginine catabolism in some bacteria. acs.org

Furthermore, L-arginine can influence microbial behavior. For instance, in Streptococcus mutans, L-arginine can enhance the bacterial exponential growth rate at certain concentrations and has been observed to affect biofilm development. nih.gov In some pathogenic bacteria, L-arginine sensing can trigger signaling pathways that regulate virulence factors and stress responses. acs.org For example, in Salmonella Typhimurium, periplasmic L-arginine can induce an increase in cyclic-di-GMP, a second messenger that controls motility and biofilm formation. acs.org

D-Galacturonic Acid Component:

D-galacturonic acid is the primary monomer of pectin, a major polysaccharide in plant cell walls. wikipedia.orgtaylorandfrancis.com As such, it is a significant and readily available carbon source for a vast array of microorganisms that inhabit decaying plant material. nih.gov Many fungi and bacteria produce enzymes like polygalacturonases and pectin lyases to break down pectin into D-galacturonic acid. microbenotes.comnottingham.ac.uk

The catabolism of D-galacturonic acid is well-conserved among filamentous fungi capable of pectin degradation. nih.gov In bacteria, such as those from the gut microbiota, the utilization of D-galacturonic acid can be crucial for their initial expansion and colonization. nih.gov For instance, enterohemorrhagic E. coli (EHEC) and Citrobacter rodentium can sense and utilize diet-derived D-galacturonic acid, which is released by the action of commensal bacteria like Bacteroides thetaiotaomicron on dietary pectin. nih.gov This not only serves as a nutrient source but also acts as a signal to modulate the expression of virulence genes. nih.gov

The fermentation of D-galacturonic acid can lead to the production of various organic acids. For example, Lactobacillus suebicus can ferment D-galacturonic acid to produce lactate (B86563) and acetate. frontiersin.org

Interactive Data Table: Microbial Utilization of L-Arginine and D-Galacturonic Acid

| Component | Role in Microbial Physiology | Key Metabolic Pathways Involved | Examples of Microbial Interaction |

|---|---|---|---|

| L-Arginine | Carbon and nitrogen source, protein synthesis, cell growth and division. acs.orgbiologynotesonline.com | Arginine Deiminase (ADI) Pathway, Arginase Pathway, Arginine Succinyltransferase (AST) Pathway. acs.orgwikipedia.org | Enhanced growth of Streptococcus mutans nih.gov; Regulation of biofilm formation and virulence in Salmonella Typhimurium. acs.org |

| D-Galacturonic Acid | Primary carbon source from pectin degradation. nih.gov | Pectinase-mediated degradation, fungal and bacterial catabolic pathways. nih.govmicrobenotes.comnottingham.ac.uk | Growth substrate for pectinolytic fungi like Aspergillus and Penicillium biologynotesonline.com; Virulence regulation in E. coli and Citrobacter rodentium. nih.gov |

The application of this compound to plants would likely influence a range of biochemical processes due to the established roles of its components in plant physiology and stress response.

L-Arginine Component:

L-arginine is a key metabolite in plants, notable for its high nitrogen-to-carbon ratio, making it an important molecule for nitrogen storage and transport. nih.gov It serves as a precursor for the biosynthesis of several crucial compounds involved in plant development and stress adaptation:

Polyamines: These molecules are essential for various developmental processes, including embryogenesis, organogenesis, and fruit ripening, as well as for tolerance to abiotic stress. nih.gov

Nitric Oxide (NO): NO is a critical signaling molecule that mediates a wide range of responses to both biotic and abiotic stresses. microbenotes.comnih.gov

Exogenous application of L-arginine has been shown to enhance plant resilience to environmental challenges. For instance, studies on maize have demonstrated that L-arginine can alleviate the negative impacts of drought and salt stress by improving photosynthetic capacity and antioxidant enzyme activity. nottingham.ac.uktandfonline.com In wheat, grain-priming with L-arginine has been found to improve growth performance under drought conditions by increasing root length, leaf number, and the synthesis of protective compounds like proline and phenols. nih.gov The application of L-arginine can also lead to increased biomass of shoots and roots in maize under temperature stress.

D-Galacturonic Acid Component:

D-galacturonic acid is the fundamental building block of pectin, a major structural heteropolysaccharide in the primary cell walls of plants. wikipedia.orgtaylorandfrancis.com Pectins are crucial for cell wall integrity, intercellular adhesion, and providing mechanical resistance to plant tissues. taylorandfrancis.com The structure of pectin, with its backbone of α-1,4-linked D-galacturonic acid residues, contributes to the firmness and structural properties of plant tissues. taylorandfrancis.combritannica.com In the cell wall, calcium ions can cross-link the galacturonic acid chains, forming a gel-like matrix. britannica.com

While plants synthesize their own D-galacturonic acid for pectin biosynthesis via the UDP-D-glucuronic acid 4-epimerase enzyme, the direct exogenous application of D-galacturonic acid is not a common practice in plant science research. nih.gov However, the degradation of pectin by microbial pathogens is a key step in plant infection, highlighting the importance of the galacturonic acid-containing polymers in plant defense. The release of pectic fragments can act as signaling molecules, triggering plant defense responses.

Interactive Data Table: Research Findings on the Effects of L-Arginine on Plants

| Plant Species | Stress Condition | Observed Effects of L-Arginine Application |

|---|---|---|

| Maize (Zea mays) | Drought | Alleviated reduction in photosynthesis and antioxidant activity. tandfonline.com |

| Maize (Zea mays) | Salinity | Mitigated salt-induced oxidative damage by modulating antioxidant enzymes. nottingham.ac.uk |

| Wheat (Triticum aestivum) | Drought | Improved growth parameters, increased chlorophyll (B73375) content, and enhanced synthesis of soluble sugars and proline. nih.gov |

| Sunflower (Helianthus annuus) | Salinity | Alleviated harmful effects of salinity on growth and increased activity of antioxidant enzymes like catalase. |

Advanced Analytical Methodologies for L Arginine Mono D Galacturonate Quantification and Detection

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the analysis of L-Arginine mono-D-galacturonate, offering a range of techniques that can be adapted to the unique chemical properties of its constituent parts.

High-Performance Liquid Chromatography (HPLC) with Diversified Detection Modes (UV, PDA, Fluorescence, RI)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and sugars. Due to the lack of a significant chromophore in L-arginine and D-galacturonic acid, direct UV detection can be challenging, though detection at low wavelengths (around 210 nm) is sometimes employed. To enhance sensitivity and specificity, pre- or post-column derivatization is a common strategy.

For L-arginine, derivatization with agents like o-phthalaldehyde (OPA) or phenyl-isothiocyanate (PITC) allows for highly sensitive fluorescence or UV detection, respectively researchgate.net. For D-galacturonic acid, refractive index (RI) detection can be used, although it offers limited sensitivity and is incompatible with gradient elution.

A reversed-phase HPLC (RP-HPLC) method can be developed to simultaneously determine both components, often after a derivatization step that tags both molecules for UV or fluorescence detection researchgate.net. The choice of column, mobile phase, and detector is critical for achieving adequate separation and quantification.

Table 1: Example HPLC Parameters for L-Arginine Analysis This table is interactive. You can sort and filter the data.

| Parameter | Condition | Rationale |

| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) | Standard for separating a wide range of polar and non-polar compounds. |

| Mobile Phase | Gradient elution with Acetonitrile and Phosphate Buffer | Allows for the separation of compounds with different polarities. |

| Derivatization | Pre-column with Phenyl-isothiocyanate (PITC) | Creates a UV-active derivative for sensitive detection. researchgate.net |

| Detector | Photodiode Array (PDA) or UV Detector | PDA allows for spectral analysis to confirm peak purity. |

| Wavelength | 254 nm (for PITC derivatives) | Optimal wavelength for detecting the derivatized amino acid. |

| Flow Rate | 1.0 mL/min | Typical flow rate for standard analytical HPLC columns. |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes (<2 µm) to provide significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. These methods are particularly advantageous for analyzing complex samples.

Reversed-phase UPLC coupled with a Charged Aerosol Detector (RP-UPLC-CAD) has been validated for the simultaneous analysis of L-arginine and monosaccharides nih.gov. This approach does not require derivatization, as the CAD is a mass-based detector that provides a near-universal response for non-volatile analytes. Such a method would be highly suitable for the simultaneous quantification of the L-arginine and D-galacturonate components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of the non-volatile this compound salt by Gas Chromatography (GC) is not feasible. Both L-arginine and D-galacturonic acid must first be converted into volatile derivatives through chemical reactions. Common derivatization techniques include esterification followed by acylation or silylation.

Once derivatized, the compounds can be separated on a GC column and detected with high specificity and sensitivity using a mass spectrometer (MS). GC-MS provides detailed structural information, which is invaluable for unequivocal identification. While powerful, the multi-step sample preparation required for derivatization can be complex and time-consuming.

Ion Chromatography for Charge-Based Separation

Ion Chromatography (IC), or ion-exchange chromatography (IEC), is an ideal technique for separating charged molecules like the dissociated components of this compound. wikipedia.org This method separates analytes based on their ionic interactions with a charged stationary phase. wikipedia.orgaltabioscience.com

Cation-exchange chromatography is used to separate positively charged molecules. The L-argininium cation, being positively charged across a wide pH range, binds to a negatively charged stationary phase. wikipedia.org

Anion-exchange chromatography is used for negatively charged molecules. The D-galacturonate anion binds to a positively charged stationary phase. wikipedia.org

High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAEC-IPAD) is a particularly effective technique that allows for the direct detection of carbohydrates and amino acids without derivatization. nih.govthermofisher.com This method has been successfully applied to the simultaneous quantification of arginine and monosaccharides, making it a strong candidate for analyzing the components of this compound in a single run. nih.gov The use of instruments with inert, metal-free flow paths can prevent artifacts from interactions between metal ions and the analytes. thermofisher.comnews-medical.net

Electrophoretic Methods for High-Resolution Separation

Electrophoretic techniques separate molecules based on their differential migration in an electric field, offering extremely high resolution and efficiency.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is exceptionally well-suited for the analysis of small, charged molecules like amino acids and organic acids. researchgate.netcreative-proteomics.com In a CE system, a fused silica capillary is filled with a background electrolyte, and a high voltage is applied. Ions migrate through the capillary at different velocities depending on their charge-to-size ratio, enabling their separation.

CE can be used to effectively separate the L-argininium cation from the D-galacturonate anion. nih.gov The technique offers several advantages, including:

High separation efficiency and resolution.

Short analysis times , often completing separations in minutes. nih.gov

Minimal sample and reagent consumption , making it an environmentally friendly method. nih.gov

Detection in CE can be accomplished using various methods, including direct UV detection, or more sensitive techniques like laser-induced fluorescence (LIF) after derivatization, or coupling the capillary to a mass spectrometer (CE-MS) for definitive identification and quantification. creative-proteomics.com

Table 2: Comparison of Analytical Methodologies This table is interactive. You can sort and filter the data.

| Technique | Principle | Derivatization | Throughput | Key Advantage |

| HPLC | Partitioning between mobile and stationary phases | Often required for UV/Fluorescence | Medium | Versatility and robustness |

| UPLC | High-pressure liquid chromatography | Not required with CAD | High | High resolution and speed |

| GC-MS | Separation of volatile compounds | Required | Low | High specificity and structural information |

| Ion Chromatography | Ionic interaction with stationary phase | Not required with IPAD | Medium-High | Excellent for charged molecules |

| Capillary Electrophoresis | Migration in an electric field | Optional (for LIF) | High | High efficiency, low sample volume |

Development of Biosensors for Specific and Sensitive Detection

Biosensors offer a promising avenue for the rapid and selective detection of this compound by targeting its individual components. These analytical devices integrate a biological recognition element with a physicochemical transducer to generate a measurable signal proportional to the analyte concentration.

Electrochemical biosensors are widely employed for the detection of L-arginine due to their high sensitivity, rapid response, and potential for miniaturization. nih.gov Most L-arginine electrochemical biosensors utilize a bi-enzyme system consisting of arginase and urease. nih.gov Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). Subsequently, urease breaks down urea into ammonia and carbon dioxide. The resulting change in pH or the production of ammonium ions can be measured by various transducers, including pH electrodes, ammonia gas-sensitive electrodes, or ammonium ion-selective electrodes. nih.gov

Another approach involves the use of L-arginine deiminase, which converts L-arginine to citrulline and ammonia. A biosensor based on arginine deiminase immobilized in an acrylamide gel on an ion-selective electrode has demonstrated a wide linear range for arginine concentration from 1 to 10⁻⁹ M with a response time of less than 30 seconds. nih.gov

Amperometric biosensors represent another significant category. These sensors measure the current generated from the oxidation or reduction of an electroactive species produced during an enzymatic reaction. For instance, an amperometric biosensor can be constructed using L-amino acid oxidase, which oxidizes L-arginine, producing hydrogen peroxide that can be detected electrochemically. nih.gov The integration of nanomaterials, such as graphene and carbon nanotubes, into the electrode design can further enhance the sensitivity and performance of these biosensors. nih.gov

While biosensors specifically for D-galacturonic acid are less common, the principles of electrochemical detection can be applied. Enzymatic biosensors could potentially be developed using enzymes that specifically act on D-galacturonic acid, such as uronate dehydrogenase, to produce a detectable electrochemical signal.

Table 1: Comparison of Electrochemical Biosensors for L-Arginine Detection

| Transducer Type | Biorecognition Element(s) | Typical Linear Range | Response Time | Reference |

| Ion-Selective Electrode | Arginine deiminase | 1 to 10⁻⁹ M | < 30 s | nih.gov |

| Amperometric | L-amino acid oxidase, Horseradish peroxidase | Not specified | Not specified | nih.gov |

| Potentiometric (pH) | Arginase, Urease | Not specified | Not specified | nih.gov |

This table is generated based on available data for L-arginine biosensors and may not represent all existing technologies.

Optical biosensors provide an alternative to electrochemical methods and often rely on changes in light properties, such as absorbance, fluorescence, or surface plasmon resonance, upon analyte binding. mdpi.com

Fluorescence-based biosensors have been developed for L-arginine. One such sensor utilizes a recombinant arginine deiminase with a site-specifically attached fluorophore. The binding of L-arginine induces a conformational change in the enzyme, leading to fluorescence quenching. The duration of this quenching is proportional to the L-arginine concentration, allowing for its quantification. mdpi.com

For D-galacturonic acid, a biosensor has been developed using a transcriptional regulator protein, TogB, conjugated with a thiol-reactive fluorophore. This biosensor can selectively detect oligogalacturonides (short chains of galacturonic acid) and shows no response to the monomeric galacturonic acid, indicating high specificity for the polymeric form. nih.gov

Surface Plasmon Resonance (SPR) is another powerful optical technique that can be used for label-free detection. While specific SPR applications for this compound are not widely reported, the principle of immobilizing a specific binding partner (e.g., an enzyme or antibody) on a sensor surface and detecting the change in refractive index upon binding of the target analyte holds potential for the development of such biosensors.

Advanced Sample Preparation Strategies for Complex Biological and Chemical Matrices

Effective sample preparation is a critical step to ensure the accuracy and reliability of analytical measurements, especially in complex matrices like biological fluids or food products. The goal is to remove interfering substances and concentrate the analyte of interest.

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection, particularly in chromatography. researchgate.net

For the analysis of L-arginine, pre-column derivatization is a common strategy in High-Performance Liquid Chromatography (HPLC). researchgate.net Various derivatizing agents are used, including:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives, enabling sensitive fluorescence detection.

Dansyl chloride: Reacts with primary and secondary amines to produce fluorescent sulfonamide adducts.

Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives that can be detected by UV absorbance.

For D-galacturonic acid, which lacks a strong chromophore, derivatization is essential for sensitive HPLC detection. A widely used method involves reductive amination with p-aminobenzoic acid (p-ABA) . This reaction converts the sugar acid into a derivative with strong UV absorbance, allowing for quantification by HPLC with a UV detector. The identity of the derivative can be further confirmed using mass spectrometry. up.ptacs.org Another approach for analyzing primary metabolites, including galacturonic acid, involves derivatization using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% chlorotrimethylsilane (TMCS) , followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Table 2: Common Derivatization Reagents for L-Arginine and D-Galacturonic Acid Analysis

| Analyte | Derivatization Reagent | Detection Method | Reference |

| L-Arginine | o-Phthalaldehyde (OPA) | Fluorescence | |

| L-Arginine | Dansyl chloride | Fluorescence | |

| L-Arginine | Phenylisothiocyanate (PITC) | UV Absorbance | |

| D-Galacturonic Acid | p-Aminobenzoic acid (p-ABA) | UV Absorbance | up.ptacs.org |

| D-Galacturonic Acid | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Mass Spectrometry (GC-MS) |

This table summarizes common derivatization agents and is not exhaustive.

Potential Applications in Chemical Biology and Biotechnology

Formulation in Advanced Cell Culture Media and Research Reagents (Non-human use)

L-Arginine is a crucial component in numerous cell culture media formulations, where it serves as an essential amino acid for cellular proliferation and function. sigmaaldrich.comsigmaaldrich.com It is a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a key signaling molecule in many physiological processes. sigmaaldrich.com Studies have shown that L-arginine supplementation can enhance cell proliferation and reduce apoptosis in various cell lines. nih.gov For instance, research on human endometrial cells demonstrated that L-arginine promotes proliferation through mechanisms involving both nitric oxide and polyamine biosynthesis. nih.gov In the context of producing therapeutic proteins, such as monoclonal antibodies, L-arginine concentrations in the media can influence product quality by affecting post-translational modifications. nih.gov

D-galacturonic acid, the primary constituent of pectin (B1162225), is a sugar acid that certain microorganisms can utilize as a carbon source. nih.govwikipedia.org While not a standard component of mammalian cell culture media, its polymeric form, polygalacturonic acid, is a known plant cell wall component. megazyme.com The introduction of D-galacturonic acid as the counter-ion to L-arginine could offer a novel, soluble, and potentially beneficial formulation. The use of L-Arginine mono-D-galacturonate as a research reagent could provide a dual-function molecule, delivering the essential amino acid L-arginine while also presenting D-galacturonic acid for studies on cellular metabolism, particularly in microbiology or in specific mammalian cell contexts where uronic acid pathways are of interest. megazyme.comnih.gov For example, assay kits are available for the specific measurement of D-galacturonic acid in fermentation samples and cell culture mediums, indicating its relevance in bioprocessing monitoring. megazyme.com

Table 1: Established Roles of L-Arginine in Cell Culture (Non-human use)

| Function | Research Finding | Cell Type/System |

| Cell Proliferation | L-arginine at physiological and supra-physiological concentrations increased cell proliferation in a dose-dependent manner. nih.gov | Human Endometrial RL95-2 Cells |

| Apoptosis Inhibition | Decreased the proportion of cells with TUNEL positive nuclei and prevented mitochondrial mediated apoptosis. nih.gov | Human Endometrial RL95-2 Cells |

| Precursor for NO | Serves as a substrate for nitric oxide synthase (NOS), producing the signaling molecule nitric oxide (NO). sigmaaldrich.comsigmaaldrich.com | General (e.g., Porcine Aortic Endothelial Cells) sigmaaldrich.com |

| Protein Production | Media concentration of L-arginine affects C-terminal lysine (B10760008) variants of monoclonal antibodies. nih.gov | CHO Cells |

| Metabolic Substrate | Can be metabolized to other key molecules such as ornithine, polyamines, and glutamate. sigmaaldrich.com | General Mammalian Cells |

This table summarizes the well-documented functions of L-arginine, which would be conferred by this compound in cell culture applications.

Role in Protein Expression, Refolding, and Purification Technologies

L-arginine is widely recognized in biotechnology as a highly effective agent for preventing protein aggregation and aiding in the refolding of recombinant proteins. nih.gov It is a common additive in buffers used for solubilizing proteins from inclusion bodies and during various purification steps. The mechanism of action is thought to involve the suppression of protein-protein interactions, which slows down aggregation reactions. nih.gov L-arginine has been shown to enhance the recovery of membrane proteins during anion-exchange chromatography and ultrafiltration. megazyme.com Its ability to stabilize proteins in solution is a significant advantage in maintaining the biological activity and integrity of purified proteins. malvernpanalytical.comresearchgate.net However, it is noted that L-arginine hydrochloride (ArgHCl) can sometimes act as a destabilizer at high temperatures. nih.gov

The D-galacturonate component of the salt introduces an interesting variable. While D-galacturonic acid itself is not a standard protein stabilizer, its polymer, polygalacturonic acid (a form of pectin), is known to interact with proteins. Research has shown that specific proteins, such as the polygalacturonase-inhibiting protein (PGIP), have binding sites rich in arginine and lysine residues that interact directly with polygalacturonic acid. nih.govnih.gov This suggests a potential for specific interactions between the D-galacturonate moiety and certain proteins. The use of this compound in purification could therefore offer the general protein-stabilizing benefits of arginine, while the galacturonate counter-ion might modulate protein-surface or protein-protein interactions in a novel way, potentially benefiting specific purification challenges where pectin-like interactions could be advantageous.

Table 2: L-Arginine as an Additive in Protein Technologies

| Application | Mechanism/Effect | Supporting Evidence |

| Protein Refolding | Suppresses aggregation of unfolded or partially folded proteins. nih.gov | Routinely used for refolding proteins from inclusion bodies. nih.gov |

| Protein Solubilization | Enhances the solubility of aggregate-prone proteins, including membrane proteins. megazyme.com | Increased solubilization of plant membrane protein-polygalacturonic acid synthase by 2.6-4.3 fold. megazyme.com |

| Chromatography | Improves recovery of proteins in affinity and ion-exchange chromatography by reducing non-specific binding and aggregation. megazyme.commymlc.com | Use of an arginine wash solution reduces turbidity in eluates from Protein A affinity chromatography. mymlc.com |

| Protein Stabilization | Deters aggregation by slowing protein-protein association reactions. nih.gov | Shown to slow the association of insulin (B600854) and an anti-insulin monoclonal antibody. nih.gov |

This table highlights the functions of the L-arginine component, which are central to the potential utility of this compound in protein handling.

Development of Novel Biopolymer Modifiers and Hydrogel Components

The development of hydrogels for biomedical and biotechnological applications often involves the modification of natural or synthetic polymers to impart desired properties. L-arginine has been successfully used to functionalize biopolymers. For instance, L-arginine has been grafted onto alginate, a polysaccharide composed of mannuronic and guluronic acids, to create pH-sensitive hydrogel beads for protein delivery. arabjchem.orgsci-hub.se The grafting of arginine improved swelling characteristics and modified the release profile of proteins like bovine serum albumin (BSA). arabjchem.orgsci-hub.se Similarly, L-arginine has been used to bio-functionalize hydrogel scaffolds made of carboxymethyl cellulose, chitosan (B1678972), and polyvinyl alcohol, where it enhanced cellular attachment and proliferation. nih.gov

D-galacturonic acid is the monomer unit of pectin, a well-known natural gelling agent. The gelling properties of pectin are fundamental to its use in the food industry and are being explored for biomedical applications. The combination of L-arginine and D-galacturonic acid in a single salt presents an intriguing prospect for hydrogel development. This compound could be used as a bifunctional cross-linker or modifier for polymers. The arginine component could be used to introduce positive charges and bioactive functionalities, while the galacturonate component, being a pectin building block, could participate in gelling mechanisms, potentially through ionic crosslinking with divalent cations like Ca²⁺, similar to pectin itself. This could lead to the creation of novel hydrogels with tunable mechanical, biochemical, and drug-releasing properties. For example, its incorporation into a chitosan hydrogel could provide both the benefits of arginine and a pectin-like component to modulate the hydrogel's properties for applications like wound healing. sigmaaldrich.com

Utility as a Molecular Probe for Biochemical Research

In biochemical research, molecular probes are used to investigate biological structures and functions. L-arginine and its derivatives are central to studying the activity of enzymes like nitric oxide synthases (NOS) and arginases, which compete for L-arginine as a substrate. nih.gov The synthesis of various L-arginine derivatives allows for the probing of enzyme active sites and the development of specific inhibitors. nih.gov

The potential utility of this compound as a molecular probe lies in the specific interaction between its constituent parts and certain biological systems. The most direct example comes from the study of plant-pathogen interactions, where the binding of polygalacturonase-inhibiting protein (PGIP) to pectin (polygalacturonic acid) is a key defensive mechanism. nih.govnih.gov This interaction is mediated by a cluster of arginine and lysine residues on the protein surface. nih.govnih.gov Therefore, this compound could be used as a tool to study this specific protein-carbohydrate interaction. It could act as a competitive inhibitor or a probe to characterize the binding site of PGIP and other pectin-binding proteins. The compound could be isotopically labeled in either the arginine or the galacturonate moiety to track its binding and processing in complex biological systems.

Contribution to Bio-inspired Material Science

Bio-inspired material science seeks to create novel materials by mimicking biological structures and processes. Amino acids are frequently used to modify material surfaces to improve biocompatibility or introduce specific functionalities. L-arginine has been used to modify the surface of polymers like polycaprolactone (B3415563) (PCL) to improve surface hydrophilicity and enhance the adhesion and proliferation of mesenchymal stem cells. nih.gov The positively charged guanidinium (B1211019) group of arginine plays a key role in these interactions. First-principles investigations have shown that arginine exhibits strong adsorption energy on metal surfaces like magnesium, suggesting its utility in modifying biomedical implants. mdpi.com

The D-galacturonate component, as the monomer of pectin, offers inspiration from the plant world. Pectin's ability to form gels and its role as a structural component of the plant cell wall are properties of interest in material science. This compound could be a valuable building block in this field. It could be used to create biomimetic coatings or materials that combine the cell-interactive properties of arginine with the structural or gelling potential of galacturonic acid. For example, it could be incorporated into biomaterials designed to mimic the extracellular matrix of either plant or animal tissues, where both protein (arginine-containing) and polysaccharide (pectin-like) components are present. This could lead to the development of novel bio-adhesive or self-healing materials inspired by natural systems.

Future Research Directions and Unanswered Questions Regarding L Arginine Mono D Galacturonate

Elucidation of Comprehensive Structure-Function Relationships

A foundational challenge in understanding L-Arginine mono-D-galacturonate is the lack of a definitive, high-resolution crystal structure. While the structures of L-arginine and its racemic form, DL-arginine, have been determined using techniques like 3D electron diffraction (3D ED) and powder X-ray diffraction (PXRD), the specific ionic and hydrogen bonding interactions within the this compound salt are yet to be mapped. nih.govresearchgate.netresearchgate.netsci-hub.sersc.orgresearchgate.netresearchgate.net Future research must prioritize the crystallization and structural analysis of this compound.

Key unanswered questions include:

How do the guanidinium (B1211019) group of L-arginine and the carboxyl and hydroxyl groups of D-galacturonic acid interact to form the stable salt?

What is the precise three-dimensional arrangement of the ions in the crystal lattice?

How does this specific salt formation alter the conformational flexibility of both the L-arginine and D-galacturonate moieties compared to their free forms?

Answering these questions through advanced crystallographic techniques is the first step toward understanding how the compound's structure dictates its biological function. For instance, the spatial presentation of the arginine and galacturonate components could influence receptor binding, enzymatic processing, and cell permeability in ways that differ significantly from a simple mixture of the two precursors.

Table 1: Crystallographic Data for Arginine Forms

| Feature | L-Arginine (from 3D ED) | DL-Arginine Monohydrate (from 3D ED) |

| Space Group | P2₁ | Pbca |

| Molecules in Asymmetric Unit | 2 | 1 (plus one water molecule) |

| Key Structural Feature | Both molecules have identical chirality. nih.govresearchgate.net | Contains both D- and L-enantiomers. nih.govresearchgate.net |

| Significance | Provides the first single-crystal structure of the pure L-enantiomer. nih.govresearchgate.net | Confirms the racemic nature of the crystal. nih.govresearchgate.net |

This table presents data for the precursor L-arginine. Equivalent detailed data for this compound is a primary goal for future research.

Exploration of Undiscovered Biological Roles in Diverse Systems (Non-human)

The biological activities of L-arginine and oligogalacturonides (fragments of pectin (B1162225), like D-galacturonic acid) are well-documented in separate contexts. L-arginine is a crucial substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a vital signaling molecule in mammals. nih.govnih.govresearchgate.net In non-human systems, its metabolic roles are equally fundamental. Oligogalacturonides, on the other hand, are known as potent damage-associated molecular patterns (DAMPs) in plants, capable of eliciting strong defense responses against pathogens. mdpi.com

The combination of these two molecules into a single compound, this compound, opens up intriguing possibilities for novel biological activities. Future research should investigate its effects in diverse non-human systems, such as:

Plant Biology: Could the compound act as a "dual-action" biostimulant or biocontrol agent? The galacturonate moiety could trigger plant defense pathways, while the L-arginine could provide a source of nitrogen and a precursor for signaling molecules like polyamines, which are also involved in plant stress responses. mdpi.com

Microbiology: How is this compound metabolized by different microorganisms? Could it selectively promote the growth of beneficial microbes or inhibit pathogenic ones? Its role as a carbon and nitrogen source could be a key determinant of its effect on microbial communities.

Invertebrate Models: Exploring its effects in models like Caenorhabditis elegans or Drosophila melanogaster could provide insights into its influence on fundamental metabolic and signaling pathways, such as those related to aging, stress resistance, and nutrient sensing, which are conserved across species.

Advancement of Synthetic Routes for Scalable Production

For any potential application to be realized, an efficient and scalable method for producing high-purity this compound is essential. Current synthetic organic chemistry offers several potential strategies, but none have been specifically optimized for this compound. Research in this area should focus on moving beyond simple lab-scale precipitation to robust, industrial-scale processes.

Potential synthetic approaches that require investigation and optimization include:

Direct Salt Formation: The most straightforward method involves reacting L-arginine with D-galacturonic acid in a suitable solvent system, followed by crystallization. Research here would focus on optimizing solvent choice, temperature, pH control, and stoichiometry to maximize yield and purity while minimizing the formation of complex hydrates or unwanted side products.

Guanidinylation of a Galacturonic Acid Precursor: A more complex route could involve the guanidinylation of an amino-functionalized galacturonic acid derivative. This approach, similar to methods used for creating other arginine derivatives, could offer greater control over the final product structure but would likely involve multiple steps with protection and deprotection chemistry. mdpi.com

A key challenge will be developing a process that avoids complex and costly purification steps like column chromatography, which can be a bottleneck in large-scale production. google.com The goal is a reproducible synthesis that yields the desired product directly from the reaction mixture in a crystalline form. google.com

Table 2: Comparison of Potential Synthetic Strategies

| Strategy | Advantages | Challenges |

| Direct Salt Formation | Simple, one-step process. Potentially lower cost. | Control of purity and hydration state. Optimization of crystallization conditions. |

| Multi-step Synthesis | High degree of control over product structure. | More complex, longer process. Requires protecting groups. Higher potential cost. |

Development of Highly Specific and Miniaturized Analytical Tools

The ability to accurately detect and quantify this compound in complex biological and environmental matrices is crucial for all areas of research. While numerous analytical methods exist for L-arginine, they are often not specific and can be time-consuming. researchgate.netnih.govnih.govresearchgate.net Methods for analyzing uronic acids also exist. However, there is a clear need for tools designed specifically for the intact salt.

Future research should focus on:

Chromatographic Methods: Developing a single hydrophilic interaction liquid chromatography (HILIC) or reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov This would allow for the separation and specific detection of the intact this compound molecule, distinguishing it from its free precursors and other related compounds.

Biosensors: Creating enzyme-based biosensors for real-time analysis. This could involve immobilizing an enzyme that specifically recognizes either the arginine or the galacturonate moiety in a way that is modulated by the presence of the salt. researchgate.netnih.gov Challenges include potential interference from free L-arginine or urea (B33335) in the sample. nih.gov

Miniaturization: Adapting developed methods to microfluidic or lab-on-a-chip platforms. This would enable high-throughput screening, reduce sample and reagent consumption, and allow for point-of-use analysis in agricultural or environmental settings.

The development of such tools would be indispensable for pharmacokinetic studies, metabolism research, and quality control during production.

Predictive Modeling for Rational Design and Targeted Applications

Computational and predictive modeling offers a powerful, resource-efficient way to explore the potential of this compound before embarking on extensive laboratory experiments. By using the known structures of L-arginine and D-galacturonic acid as a starting point, molecular modeling techniques can be employed to predict the properties and interactions of the combined salt.

Key areas for predictive modeling include:

Molecular Docking: Simulating the interaction of this compound with the active sites of key enzymes or receptors. For example, modeling its fit within the binding pocket of nitric oxide synthase or plant cell wall receptors could predict whether it acts as a substrate, an inhibitor, or an allosteric modulator.

Quantitative Structure-Activity Relationship (QSAR): Once initial biological activity data is generated, QSAR models can be built to correlate specific structural features of the compound (and its potential derivatives) with its observed function. This can guide the rational design of new, more potent, or more specific molecules.

Solubility and Permeability Prediction: Computational models can estimate physicochemical properties like solubility in different solvents and permeability across biological membranes. This information is critical for designing effective delivery systems and predicting the compound's behavior in biological systems.

These predictive approaches will accelerate the research and development cycle, allowing scientists to focus on the most promising avenues for the targeted application of this compound.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the structural integrity of L-Arginine mono-D-galacturonate in synthetic preparations?

- Methodological Answer : High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is optimal for resolving D-galacturonate isomers in the compound . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, should be used to confirm the covalent linkage between L-arginine and the α-D-galacturonic acid moiety. Quantitative mass spectrometry (LC-MS/MS) can validate purity and detect impurities at trace levels (<0.1%) .

Q. How can researchers assess the stability of this compound under physiological conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct accelerated stability studies using simulated physiological buffers (e.g., PBS at pH 7.4) and varying temperatures (4°C–37°C). Monitor degradation via UV-Vis spectroscopy (absorption at 210–220 nm for uronic acids) and track L-arginine release via HPLC with pre-column derivatization using o-phthalaldehyde . Include kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

Q. What in vitro models are suitable for preliminary screening of this compound’s bioavailability?

- Methodological Answer : Use Caco-2 cell monolayers to simulate intestinal absorption. Measure transepithelial electrical resistance (TEER) to ensure monolayer integrity and quantify compound transport via apical-to-basolateral flux assays. Validate results with parallel artificial membrane permeability assays (PAMPA) .

Advanced Research Questions

Q. How does this compound modulate nitric oxide (NO) synthesis pathways compared to free L-arginine in endothelial cells?

- Methodological Answer : Perform comparative dose-response studies in HUVECs using H-L-arginine uptake assays to evaluate cationic amino acid transporter (CAT) affinity. Measure NO production via Griess reaction or DAF-FM fluorescence. Advanced RNA-seq can identify differential expression of nitric oxide synthase (NOS) isoforms (e.g., eNOS vs. iNOS) under varying L-arginine bioavailability conditions .

Q. What experimental designs resolve contradictions in reported bioactivity data (e.g., immune modulation vs. null effects)?

- Methodological Answer : Address confounding variables via factorial designs. For example:

- Variable 1 : Dose-dependent effects (0.1–10 mM) on macrophage polarization (M1/M2 markers: TNF-α, IL-10).

- Variable 2 : Co-treatment with competing substrates (e.g., D-galacturonic acid analogs) to test receptor specificity .

- Control : Include arginase inhibitors (e.g., nor-NOHA) to isolate NOS-dependent effects .

Q. What computational strategies predict the interaction of this compound with Toll-like receptors (TLRs) implicated in immune responses?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model binding affinities to TLR4/MD2 complex. Validate with surface plasmon resonance (SPR) to measure kinetic parameters (, /). Compare with known TLR4 ligands (e.g., LPS) to assess competitive inhibition .

Q. How can isotopic labeling (e.g., C-D-galacturonate) trace metabolic fate in vivo?

- Methodological Answer : Administer C-labeled compound to rodent models and analyze tissue distribution via isotope ratio mass spectrometry (IRMS). Pair with metabolic flux analysis (MFA) to quantify incorporation into TCA cycle intermediates or urea .

Data Interpretation and Validation

Q. What statistical approaches are critical for reconciling contradictory findings in pharmacokinetic studies?

- Methodological Answer : Apply mixed-effects models to account for inter-individual variability in bioavailability studies. Use bootstrap resampling to assess robustness of AUC and estimates. Sensitivity analysis should exclude outliers driven by assay variability (e.g., ELISA cross-reactivity) .

Q. How can researchers differentiate direct pharmacological effects of this compound from its hydrolysis products (L-arginine + D-galacturonate)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.